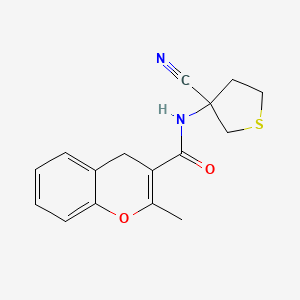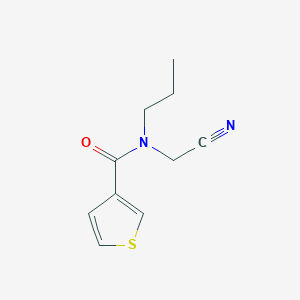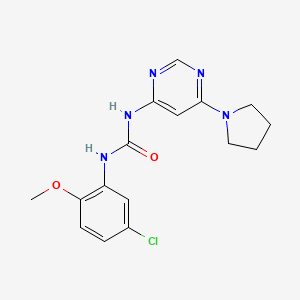
(E)-N'-(2-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N’-(2-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a synthetic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N’-(2-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic ring and imidazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (E)-N’-(2-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide serves as an intermediate for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block for constructing heterocyclic compounds and other bioactive molecules.
Biology and Medicine
This compound has shown potential in medicinal chemistry as a lead compound for developing new drugs. Its hydrazone linkage and imidazole ring are known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in designing inhibitors for specific enzymes and receptors.
Industry
In the material science industry, (E)-N’-(2-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is investigated for its potential use in developing new materials with unique properties, such as enhanced thermal stability and conductivity.
Mecanismo De Acción
The mechanism by which (E)-N’-(2-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide exerts its effects is primarily through its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. For instance, the imidazole ring can coordinate with metal ions in enzyme active sites, disrupting their function. Additionally, the hydrazone linkage can form hydrogen bonds with amino acid residues, further stabilizing the compound-enzyme complex.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N’-(2-hydroxybenzylidene)-2-(1H-imidazol-1-yl)acetohydrazide: Similar structure but lacks the methyl group on the imidazole ring.
(E)-N’-(2-hydroxybenzylidene)-2-(2-ethyl-1H-imidazol-1-yl)acetohydrazide: Contains an ethyl group instead of a methyl group on the imidazole ring.
Uniqueness
(E)-N’-(2-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is unique due to the presence of the 2-methyl group on the imidazole ring, which can influence its reactivity and binding properties. This structural feature may enhance its biological activity and specificity compared to similar compounds.
Propiedades
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-10-14-6-7-17(10)9-13(19)16-15-8-11-4-2-3-5-12(11)18/h2-8,18H,9H2,1H3,(H,16,19)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBNVUMZAPAFDP-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NN=CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CC(=O)N/N=C/C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26670905 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2891052.png)
![3-(hydroxymethyl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2891053.png)
![(2R,2'R,3R,3'R)-3,3'-di-tert-Butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2891055.png)
![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2891056.png)



![(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2891065.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2891068.png)
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate](/img/structure/B2891069.png)
![4-{[(4-Methylbenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2891071.png)



